molecular formula C17H29N7O3 B11524734 propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11524734
M. Wt: 379.5 g/mol
InChI Key: QDDDISNXOHMTPS-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole and triazole rings. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The triazole ring is often formed via a click reaction between an azide and an alkyne. The final esterification step involves the reaction of the carboxylic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The ester group can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the oxadiazole and triazole rings can interact with active sites of enzymes, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 1-(4-nitro-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate
  • Propan-2-yl 1-(4-hydroxy-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both oxadiazole and triazole rings in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H29N7O3

Molecular Weight

379.5 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]triazole-4-carboxylate

InChI

InChI=1S/C17H29N7O3/c1-5-7-9-23(10-8-6-2)11-13-14(17(25)26-12(3)4)19-22-24(13)16-15(18)20-27-21-16/h12H,5-11H2,1-4H3,(H2,18,20)

InChI Key

QDDDISNXOHMTPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=C(N=NN1C2=NON=C2N)C(=O)OC(C)C

Origin of Product

United States

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